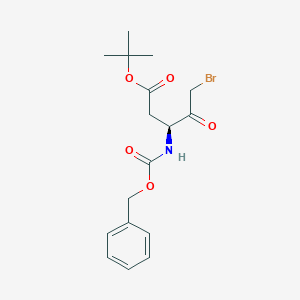

Z-Asp(OtBu)-bromomethyl ketone

Description

Properties

IUPAC Name |

tert-butyl (3S)-5-bromo-4-oxo-3-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22BrNO5/c1-17(2,3)24-15(21)9-13(14(20)10-18)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFTOAYKLEQQO-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)CBr)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427294 | |

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153088-76-7 | |

| Record name | Z-Asp(OtBu)-bromomethyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Mechanism

-

Amino and Carboxyl Protection :

The aspartic acid residue is protected at the α-amino group with a benzyloxycarbonyl (Z) group and at the β-carboxyl group with a tert-butyl (OtBu) ester. This dual protection ensures chemoselectivity during subsequent reactions. -

Acid Chloride Formation :

The α-carboxyl group of Z-Asp(OtBu)-OH is activated via conversion to an acid chloride using reagents such as oxalyl chloride (ClCO)₂O or thionyl chloride (SOCl₂). This step typically proceeds in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. -

Diazoketone Synthesis :

The acid chloride reacts with diazomethane (CH₂N₂) in the presence of a base like triethylamine (Et₃N) to form the diazoketone intermediate. This reaction is conducted under strict temperature control (−20°C to 0°C) to prevent premature decomposition of diazomethane: -

Bromination :

The diazoketone undergoes bromination using hydrogen bromide (HBr) in dioxane or aqueous HBr/acetic acid. This step replaces the diazo group with a bromine atom, yielding the bromomethyl ketone:

Optimization and Challenges

-

Racemization Control : The stereochemical integrity of the aspartic acid α-carbon is preserved by maintaining low temperatures (−20°C) during diazoketone formation.

-

Yield : Reported yields for this route range from 45% to 65%, with impurities arising from incomplete bromination or diazo group retention.

-

Safety Considerations : Diazomethane’s explosiveness necessitates specialized equipment, prompting alternatives like trimethylsilyl diazomethane (TMS-CHN₂) in some protocols.

Alternative Synthetic Pathways

Epoxide Ring-Opening with Bromide Sources

A less common method involves epoxide intermediates, where Z-Asp(OtBu)-epoxide reacts with bromide ions (e.g., KBr or HBr) to open the epoxide ring and introduce the bromomethyl group. This route, adapted from fluoromethyl ketone syntheses, proceeds as follows:

-

Epoxide Formation :

Z-Asp(OtBu)-OH is converted to its epoxide using epichlorohydrin under basic conditions. -

Ring-Opening with Bromide :

The epoxide reacts with HBr in tetrahydrofuran (THF), yielding the bromohydrin intermediate, which is oxidized to the ketone using Dess-Martin periodinane (DMP):

Limitations : This method suffers from lower yields (30–40%) due to competing side reactions during oxidation and requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Diazoketone Bromination | CH₂N₂, HBr | 45–65% | High selectivity, scalable | Diazomethane handling risks |

| Epoxide Ring-Opening | Epichlorohydrin, HBr, DMP | 30–40% | Avoids diazomethane | Low yield, complex purification |

Structural and Purity Characterization

Post-synthesis, the compound is characterized via:

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

Calculated for C₁₇H₂₂BrNO₅ [M+H]⁺: 400.269; Found: 400.271. -

HPLC Purity : ≥95% (C18 column, acetonitrile/water gradient).

Industrial-Scale Production Considerations

Bachem AG’s manufacturing process for this compound emphasizes:

-

Cost-Efficiency : Bulk diazomethane generation via continuous flow reactors to mitigate explosion risks.

-

Green Chemistry : Solvent recovery systems for dioxane and DCM, reducing environmental impact.

Applications in Caspase Inhibitor Synthesis

The bromomethyl ketone moiety serves as a warhead in irreversible caspase inhibitors. For example, it reacts with cysteine residues in caspase-1’s active site, forming a thioether bond that blocks substrate access. Structural analogs like Z-VAD-fmk (a fluoromethyl ketone) demonstrate similar mechanisms but require distinct synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Z-Asp(OtBu)-bromomethyl ketone undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the free carboxylic acid.

Oxidation and Reduction: The ketone group can participate in oxidation and reduction reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

Oxidation and Reduction: Reagents such as sodium borohydride for reduction and potassium permanganate for oxidation are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted derivatives of the original compound.

Hydrolysis: The major product is the free carboxylic acid form of the compound.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Peptidyl Inhibitors

Z-Asp(OtBu)-bromomethyl ketone serves as a crucial intermediate for synthesizing peptidyl fluoromethyl ketones, which are known for their inhibitory effects on caspases, particularly caspase-1 (interleukin-1β converting enzyme). These inhibitors have been shown to play a role in regulating apoptosis and inflammation.

Case Study: Inhibition of Caspases

Recent studies have demonstrated that compounds derived from this compound exhibit potent caspase inhibition. For instance, a study highlighted the synthesis of Z-Val-Ala-Asp(OMe)-CH2F, which showed protective effects against ischemic injuries in various models by inhibiting apoptosis through caspase pathways .

Table 1: Efficacy of Peptidyl Inhibitors Derived from this compound

| Compound | % Inhibition in Liver Homogenates | % Inhibition in Kidney Homogenates |

|---|---|---|

| Z-Val-Ala-Asp(OMe)-CH2F | 70.5 | 39.0 |

| Z-DEVD-fmk | 86.9 | 57.3 |

| Z-SAVLD(OMe)-FMK | 28.3 | 24.2 |

| Z-AVLD(OMe)-FMK | 75.4 | 91.2 |

This table illustrates the varying degrees of inhibition observed in liver and kidney homogenates, indicating the potential therapeutic applications of these compounds in managing conditions associated with excessive apoptosis.

Study of Apoptosis Mechanisms

This compound is also employed in research focusing on the mechanisms of apoptosis. It has been utilized to study early apoptotic events in various cell types, providing insights into cellular responses to stress and injury.

Research Findings on Apoptosis

Németh et al. reported that this compound displays antiapoptotic activity, making it a valuable tool for investigating apoptosis pathways . This compound's ability to modulate caspase activity allows researchers to dissect the roles of specific caspases in disease models.

Development of Therapeutics

The applications of this compound extend to the development of novel therapeutics targeting inflammatory diseases and cancer. By modifying the structure of this compound, researchers can create inhibitors that selectively target different caspases or other proteolytic enzymes involved in disease processes.

Case Study: Therapeutic Potential

In a model of acute inflammation, derivatives of this compound demonstrated significant efficacy in reducing tissue injury and inflammation markers . This suggests that such compounds could lead to new treatment strategies for conditions characterized by excessive apoptosis or inflammation.

Mechanism of Action

The mechanism of action of Z-Asp(OtBu)-bromomethyl ketone involves the inhibition of specific enzymes, particularly proteases. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition is often irreversible, making it a valuable tool in studying enzyme function and regulation .

Comparison with Similar Compounds

1-Adamantyl Bromomethyl Ketone

Structure: Features an adamantane core with a bromomethyl ketone group. Synthesis: Prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in methanol . Unlike Z-Asp(OtBu)-bromomethyl ketone, adamantyl derivatives are standalone bioactive molecules rather than peptide intermediates. Key Differences:

- Reactivity : Both compounds undergo nucleophilic substitution, but the adamantyl group’s rigidity may hinder steric accessibility compared to the flexible aspartic acid backbone.

- Therapeutic Relevance : Adamantyl-based compounds are explored for neurological disorders and diabetes , whereas this compound is restricted to research applications .

Z-Asp(OtBu)-OSu

Structure : A succinimide (OSu) ester derivative of Z-protected aspartic acid.

Synthesis : Activated via succinimide esterification for peptide coupling .

Applications : Used as an acylating agent in SPPS, contrasting with the alkylating role of this compound. The OSu group facilitates efficient amide bond formation, while the bromomethyl ketone enables fluoromethyl group installation .

Key Differences :

Hydroxymethyl Ketones

Structure : Replace the bromine atom with a hydroxyl group.

Synthesis : Derived from diazoketones via hydrolysis instead of HBr treatment .

Applications : Used when bromomethyl ketones cause purification issues. For example, hydroxymethyl derivatives of glycine FMKs are more tractable than bromomethyl analogs .

Key Differences :

- Reactivity : Hydroxymethyl groups are less reactive than bromomethyl, limiting their utility in halogen-exchange reactions but improving synthetic yield.

Comparative Data Table

Research Findings and Challenges

- This compound : Critical for introducing fluoromethyl groups but faces purification challenges. Substitution with hydroxymethyl ketones improves yield in some cases .

- Adamantyl Bromomethyl Ketones : Exhibit crystallographic stability (validated via X-ray diffraction) and diverse bioactivity, unlike peptide-focused Z-Asp derivatives .

- Safety : this compound is labeled for research use only, emphasizing handling precautions due to its reactive bromine .

Biological Activity

Z-Asp(OtBu)-bromomethyl ketone is a compound that has garnered attention for its unique biological activities, particularly as a protease inhibitor. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by its bromomethyl ketone functionality, which is crucial for its reactivity toward various proteases. The compound can be synthesized through several methods, including solution-phase peptide synthesis, where the N-terminal blocking group plays a significant role in modulating biological activity. The general structure can be represented as follows:

The primary mechanism of action for this compound involves its ability to irreversibly inhibit cysteine proteases such as cathepsins. This inhibition is vital for therapeutic applications in diseases characterized by excessive protease activity, including cancer and neurodegenerative disorders.

Inhibition Profile

Research indicates that this compound exhibits selective inhibition against various proteases. For instance, studies have shown that modifications to the N-terminal blocking group significantly affect the compound's interaction with cathepsin B, leading to varied inhibition rates.

| Protease | % Inhibition (this compound) |

|---|---|

| Cathepsin B | 75-91% |

| Caspase-3 | IC50 = 30 nM |

| Caspase-2 | Significant inhibition observed |

1. Neuroprotection

In vivo studies have demonstrated that this compound can delay neuron death in models of traumatic brain injury. The compound works by inhibiting caspase activity, which is a key player in apoptotic pathways. For example, Clark et al. found that local administration of related compounds reduced the activity of executioner caspases and mitochondrial cytochrome c release, suggesting a protective mechanism against neuronal apoptosis .

2. Anti-inflammatory Effects

This compound has also been implicated in anti-inflammatory responses. In models of acute inflammation, such as LPS-induced pyrexia and carrageenan edema, the compound demonstrated efficacy by inhibiting caspase-1 activity, which is involved in the inflammatory response .

3. Cancer Therapeutics

Given its role as a protease inhibitor, this compound shows promise in cancer therapies where proteases facilitate tumor progression and metastasis. Its ability to selectively inhibit specific caspases allows for targeted therapeutic strategies without broadly affecting normal cellular functions.

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

- Traumatic Brain Injury Model : Administration of related fluoromethyl ketones resulted in significant neuroprotection and reduced apoptotic signaling pathways.

- Inflammatory Disease Models : Inhibition of caspases led to decreased tissue damage and inflammation in animal models subjected to inflammatory stimuli.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Z-Asp(OtBu)-bromomethyl ketone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling Z-Asp(OtBu)-OH with bromomethyl ketone precursors using DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) and DIPEA (N,N-diisopropylethylamine) in anhydrous THF under nitrogen. For example, a two-step addition of DEPBT/DIPEA and extended reaction times (up to 6 days at 35°C) improved yields to 77–84% . Key factors include maintaining anhydrous conditions, temperature control (0°C for initiation, 35°C for completion), and stoichiometric optimization of coupling agents.

Q. How can researchers purify this compound to achieve high enantiomeric excess (ee)?

- Methodological Answer : Purification involves sequential solvent extraction (e.g., EtOAc washes with saturated NH₄Cl, NaHCO₃, and H₂O) followed by flash chromatography using MeOH/CH₂Cl₂ gradients. Enantiomeric purity (e.g., 94% ee) is confirmed via chiral HPLC or polarimetry ([α]D values reported in CHCl₃) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Assignments for rotamers (e.g., 1:1 mixtures in CDCl₃) and tert-butyl/OtBu group signals (δ ~1.4 ppm for tert-butyl protons) .

- Mass Spectrometry (ESI/TOF) : Validation of molecular ions (e.g., [M + Na]⁺ at m/z 1087.4743) .

- Melting Point Analysis : Reported ranges (e.g., 56.4–63.0°C) to confirm crystallinity .

Advanced Research Questions

Q. How do reaction intermediates (e.g., α,β-unsaturated ketones) influence the stereochemical outcome of this compound synthesis?

- Methodological Answer : Conjugate addition of amines to α,β-unsaturated ketones (e.g., Scheme 4.23 in ) dictates stereochemistry. For example, vinylmagnesium bromide treatment of Weinreb amides generates intermediates that retain configuration during bromomethyl ketone formation. Monitoring via TLC and adjusting reaction time (e.g., 24–72 hours) minimizes epimerization .

Q. What strategies resolve contradictions in reported yields for this compound couplings?

- Methodological Answer : Discrepancies often arise from incomplete activation of carboxyl groups. A two-step reagent addition (e.g., second DEPBT/DIPEA aliquot at 24 hours) ensures full conversion, as shown in . Kinetic studies using in-situ IR or LC-MS can identify bottlenecks (e.g., slow amide bond formation) .

Q. How does the bromomethyl ketone group affect stability during peptide elongation?

- Methodological Answer : The bromomethyl group is prone to nucleophilic substitution, requiring inert atmospheres (N₂) and low-temperature storage (-20°C in anhydrous THF). Stability studies in suggest avoiding protic solvents post-synthesis to prevent hydrolysis. Radical intermediates (e.g., α-bromomethyl ketone radicals) may form under light; thus, reactions should be shielded from UV .

Q. What computational or experimental approaches validate the role of this compound in protease inhibition?

- Methodological Answer : Docking studies (e.g., using AutoDock Vina) combined with enzymatic assays (e.g., fluorogenic substrate cleavage) correlate stereochemistry with inhibitory activity. highlights its use in proteasome inhibition, where the bromomethyl group acts as an electrophilic trap for catalytic threonines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.